N,O-Dimethylhydroxylamine hydrochloride is an organic compound with the molecular formula and a molecular weight of approximately 97.54 g/mol. It appears as white to off-white crystals or crystalline powder and is hygroscopic in nature. This compound is used primarily as a reagent in organic synthesis, particularly in the formation of Weinreb amides, which are valuable intermediates in ketone synthesis.
N,O-Dimethylhydroxylamine hydrochloride exhibits antimicrobial properties, making it useful in dental applications. It enhances the performance of dental materials and promotes biomaterial integration, particularly in periodontal care. Safety precautions are necessary when handling this compound due to its biological activity .
The synthesis of N,O-dimethylhydroxylamine hydrochloride involves several steps:
N,O-Dimethylhydroxylamine hydrochloride has diverse applications:
Studies on N,O-dimethylhydroxylamine hydrochloride indicate its interactions with various biological systems, particularly its antimicrobial effects on oral pathogens. These interactions highlight its potential use in dental applications, although further research is necessary to fully understand its safety profile and efficacy in clinical settings .
Several compounds share structural similarities with N,O-dimethylhydroxylamine hydrochloride. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Hydroxylamine | Simple amine | Used primarily as a reducing agent |
N-Methylhydroxylamine | Methylated hydroxylamine | Less soluble than N,O-dimethylhydroxylamine |
Dimethylaminomethanol | Amino alcohol | Different functional group leading to varied reactivity |
N,N-Dimethylhydroxylamine | Methylated hydroxylamine | Typically more reactive than N,O-dimethylhydroxylamine |
N,O-Dimethylhydroxylamine hydrochloride stands out due to its specific methylation pattern, which enhances its reactivity in forming Weinreb amides compared to other similar compounds .
Irritant